Diacetyl(methoxyimino)methane

Description

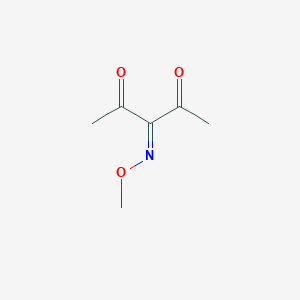

Diacetyl(methoxyimino)methane is a specialized organic compound characterized by two acetyl groups attached to a methoxyimino-functionalized methane backbone. Diacetyl itself is a key flavorant in dairy products, contributing a buttery aroma, and is produced via microbial fermentation (e.g., by Lactococcus lactis) . Diacetyl(methoxyimino)methane may share functional similarities with diacetyl derivatives, such as acetoin (3-hydroxy-2-butanone) and acetaldehyde, which are critical in food and beverage industries .

Properties

CAS No. |

69740-33-6 |

|---|---|

Molecular Formula |

C6H9NO3 |

Molecular Weight |

143.14 g/mol |

IUPAC Name |

3-methoxyiminopentane-2,4-dione |

InChI |

InChI=1S/C6H9NO3/c1-4(8)6(5(2)9)7-10-3/h1-3H3 |

InChI Key |

CJEFOXNMRBVAEC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=NOC)C(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Diacetyl(methoxyimino)methane belongs to the carbonyl compound family, which includes diacetyl, acetoin, acetaldehyde, and α-acetolactate. Below is a comparative analysis based on chemical properties, biological roles, and industrial applications:

Metabolic Pathways

- Diacetyl : Synthesized via oxidative decarboxylation of α-acetolactate in lactic acid bacteria (LAB) . Its production is pH-dependent, with lower pH accelerating α-acetolactate degradation to diacetyl .

- Acetoin : Formed via enzymatic reduction of diacetyl by diacetyl reductase (Dar), which is less active at low pH, favoring diacetyl accumulation .

- Diacetyl(methoxyimino)methane: While its metabolic role is uncharacterized, structural analogs (e.g., diacetyl esters) demonstrate that acetyl group modifications significantly influence bioactivity. For example, replacing the diacetyl ester in NPC43 (a selenium-containing compound) with hydrogen or other esters reduces glucose-inhibitory effects in HepG2 cells .

Analytical Detection

Diacetyl and related compounds are quantified using advanced techniques:

- Gas Chromatography/Mass Spectrometry (GC/MS): Detects diacetyl, acetoin, and acetaldehyde via derivatization with O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine (PFBOA) . Diacetyl is identified as a mono-derivatized ion ([M+H]⁺ at m/z 282) with a detection limit of ~13.1 ng in headspace analysis .

- Fluorescence-Based Biosensors : Engineered in L. lactis to detect diacetyl linearly in bacterial supernatants, aiding strain optimization for flavor compound production .

Industrial Relevance

- Diacetyl : Critical in dairy and fermented beverages; its headspace concentration (~320 µg/m³) correlates with ~0.00017% weight in solution, highlighting volatility .

- Acetoin : Used as a milder flavor alternative to diacetyl; accumulates during malolactic fermentation in wines .

- Diacetyl Derivatives: Structural modifications (e.g., methoxyimino or ester groups) enhance stability or bioactivity. For instance, NPC43’s diacetyl ester is essential for insulin-mimetic activity, unlike dipropanoyl or dibutanoyl analogs .

Key Research Findings

- Diacetyl production in L. lactis subsp. lactis biovar diacetylactis MR3-T7 is linearly detectable via GFP-based biosensors, enabling real-time monitoring .

- Sulfite additives reduce diacetyl flavor by converting it to acetoin or 2,3-butanediol, a strategy used in brewing .

- Diacetyl esters with specific substituents (e.g., NPC43) exhibit unique bioactivities, underscoring the importance of acetyl group positioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.